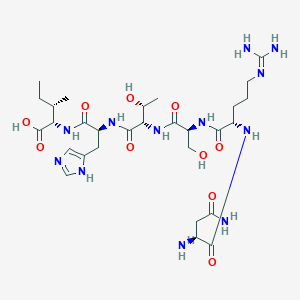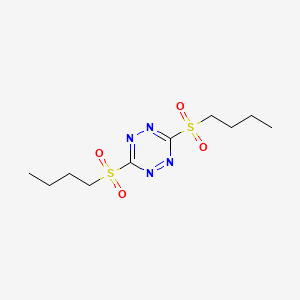
(4-Acetamidophenoxy)methyl butyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenoxy)methyl butyl carbonate is an organic compound with the molecular formula C14H19NO5 It is characterized by the presence of an acetamido group attached to a phenoxy moiety, which is further linked to a butyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamidophenoxy)methyl butyl carbonate typically involves the reaction of 4-acetamidophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol attacks the carbonyl carbon of butyl chloroformate, resulting in the formation of the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenoxy)methyl butyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester can be hydrolyzed to yield 4-acetamidophenol and butanol.
Oxidation: The acetamido group can be oxidized to form corresponding nitro derivatives under strong oxidizing conditions.
Substitution: The phenoxy moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-Acetamidophenol and butanol.
Oxidation: Nitro derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Acetamidophenoxy)methyl butyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the carbonate ester linkage can be hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate esters.
Industry: Utilized in the production of polymers and coatings, where its carbonate ester functionality can impart desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of (4-Acetamidophenoxy)methyl butyl carbonate primarily involves the hydrolysis of the carbonate ester linkage. In biological systems, this hydrolysis can be catalyzed by esterases, leading to the release of 4-acetamidophenol and butanol. The released 4-acetamidophenol can then exert its pharmacological effects by interacting with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (4-Acetamidophenoxy)methyl methyl carbonate
- (4-Acetamidophenoxy)methyl decyl carbonate
- (4-Methoxyphenyl)methyl methyl carbonate
Uniqueness
(4-Acetamidophenoxy)methyl butyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in drug delivery and materials science.
Properties
CAS No. |
920967-18-6 |
|---|---|
Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(4-acetamidophenoxy)methyl butyl carbonate |
InChI |
InChI=1S/C14H19NO5/c1-3-4-9-18-14(17)20-10-19-13-7-5-12(6-8-13)15-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
InChI Key |
OYKOYRJIHBPSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)

![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)






